3-(Aminomethyl)pyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

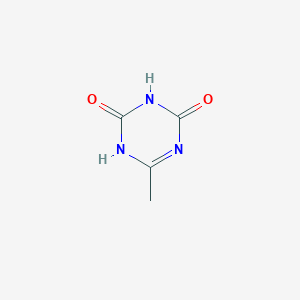

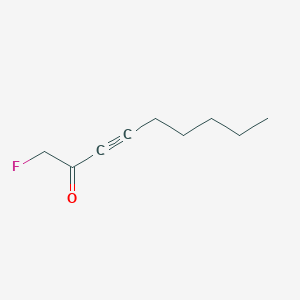

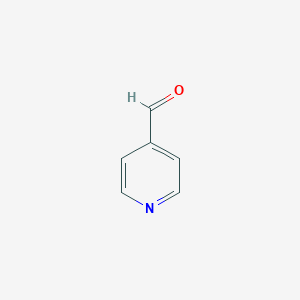

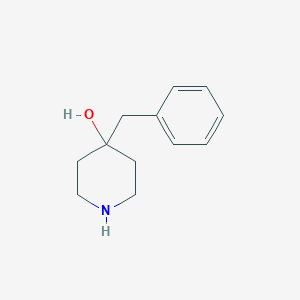

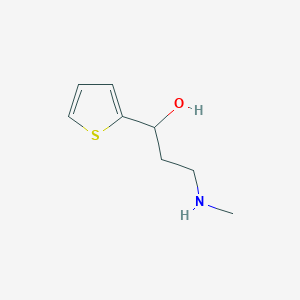

“3-(Aminomethyl)pyridin-2-ol” is a chemical compound with the molecular formula C6H9ClN2O. Its average mass is 160.602 Da and its monoisotopic mass is 160.040344 Da . It is also known by other names such as “2-pyridinol, 3-(aminomethyl)-, hydrochloride (1:1)” and "3-(Aminomethyl)-2-pyridinol hydrochloride (1:1)" .

Synthesis Analysis

The synthesis of “3-(Aminomethyl)pyridin-2-ol” and similar compounds has been explored in various studies. For instance, one method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of “3-(Aminomethyl)pyridin-2-ol” is characterized by its molecular formula C6H9ClN2O . Further details about its structure can be obtained through spectroscopy and crystallography .Chemical Reactions Analysis

“3-(Aminomethyl)pyridin-2-ol” can undergo various chemical reactions. For example, it has been reported that pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Aminomethyl)pyridin-2-ol” include its density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, and more .Scientific Research Applications

Biochemistry: Biocatalysis

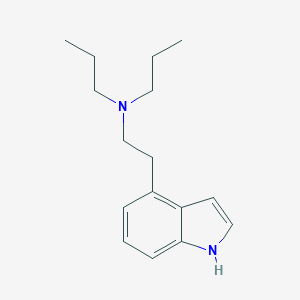

3-(Aminomethyl)pyridin-2-ol is utilized in biocatalytic processes for the synthesis of pharmaceuticals, agricultural chemicals, and polymers. The compound serves as a substrate for enzymes like carboxylic acid reductase and ω-transaminase, enabling the biocatalytic synthesis of aromatic or heterocyclic primary amines .

Pharmacology: Drug Synthesis

In pharmacology, this compound is a key intermediate in the synthesis of piperidine derivatives, which are crucial in drug design. Piperidine structures are found in various pharmaceutical classes and play a significant role in the development of new drugs .

Organic Synthesis: Building Blocks

3-(Aminomethyl)pyridin-2-ol is a building block in organic synthesis, particularly in the formation of pyridine derivatives. It’s involved in reactions like hydrogenation, cyclization, and amination, contributing to the synthesis of complex organic molecules .

Materials Science: Functional Materials

This compound is used in the development of new materials with specific functional properties. Its derivatives can be tailored for applications in electronics, coatings, and other advanced material technologies .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 3-(Aminomethyl)pyridin-2-ol derivatives are used as reagents or standards in various chemical analyses to quantify or identify other substances .

Environmental Science: Pollution Remediation

Derivatives of 3-(Aminomethyl)pyridin-2-ol may be employed in environmental science for the remediation of pollutants. They can act as ligands that bind to heavy metals or organic contaminants, aiding in their removal from ecosystems .

Agricultural Science: Agrochemicals

In agricultural science, this compound is used in the synthesis of agrochemicals. It can lead to the development of new pesticides or fertilizers that enhance crop protection and growth .

Food Industry: Food Additives

While direct applications in the food industry are less common, derivatives of 3-(Aminomethyl)pyridin-2-ol could potentially be used in the synthesis of food additives or as intermediates in the creation of flavoring agents .

Safety and Hazards

properties

IUPAC Name |

3-(aminomethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRUXDXIVIYFJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342196 |

Source

|

| Record name | 3-(aminomethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)pyridin-2-ol | |

CAS RN |

123369-45-9 |

Source

|

| Record name | 3-(aminomethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)